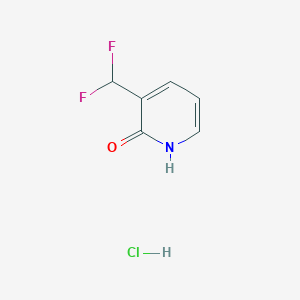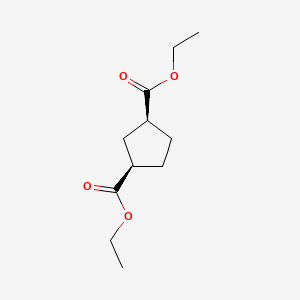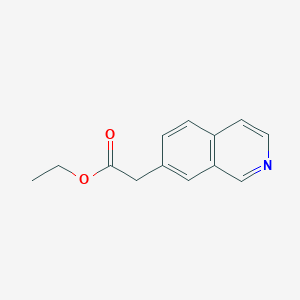
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, with trifluoroacetate as the counterion.
Métodos De Preparación
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 2-aminophenylpyridine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyridinium ion can also participate in redox reactions, contributing to its overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: This compound has a similar structure but with the aminophenyl group attached at a different position on the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: Another structural isomer with the aminophenyl group attached at the para position.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H11F3N2O2 |
|---|---|
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H11N2.C2HF3O2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;3-2(4,5)1(6)7/h1-9H,12H2;(H,6,7)/q+1;/p-1 |
Clave InChI |
LRSOHYJDXWZUQB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=CC=C2N.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


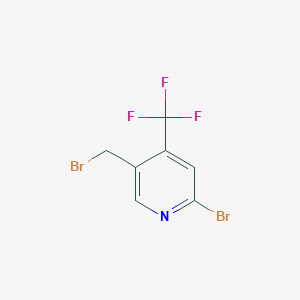


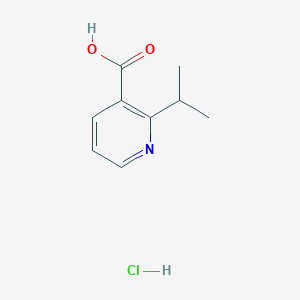


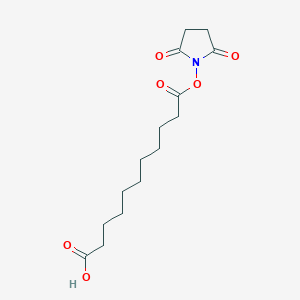
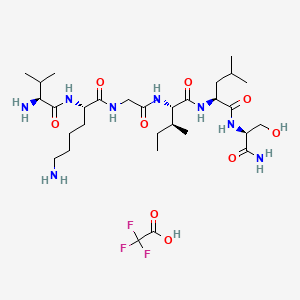
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
